![molecular formula C10H12FN B2494571 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine CAS No. 1247184-31-1](/img/structure/B2494571.png)
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
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Description
The compound “2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine” likely belongs to the class of organic compounds known as fluoroaromatics . These are aromatic compounds containing a ring where a carbon atom is linked to a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” have been synthesized following a 'green protocol’ . This involves environmentally friendly procedures that minimize the use of harmful substances .Molecular Structure Analysis
The molecular structure of similar compounds like “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” has been analyzed using X-ray crystallographic analyses . The compound was found to crystallize in the monoclinic system .Chemical Reactions Analysis
The reactivity of similar compounds like “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” has been studied using various local as well as global molecular descriptors . These studies help understand how the molecule might interact with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the compound “2-(4-Fluorophenyl)benzoxazole” has a molecular formula of C13H8FNO and an average mass of 213.207 Da .Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(6-9(10)12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZHGHRAAWACNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine |
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